molecular formula C8H6ClNS2 B1597425 N-Chloromethyl-benzothiazole-2-thione CAS No. 41526-42-5

N-Chloromethyl-benzothiazole-2-thione

Cat. No. B1597425
CAS RN: 41526-42-5
M. Wt: 215.7 g/mol
InChI Key: XHZRTBILUWRQBR-UHFFFAOYSA-N
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Description

N-Chloromethyl-benzothiazole-2-thione (N-CM-BT-2) is a synthetic compound that has been studied for its potential applications in various scientific fields, such as medicine, biochemistry, and environmental science.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

N-Chloromethyl-2-thiono-benzoxazoles and benzothiazoles have been used as precursors for synthesizing s-triazolo- and 1,2,4-oxadiazolo fused systems through nucleophilic substitution reactions. This synthesis demonstrates the utility of these compounds in generating heterocyclic compounds with potential applications in pharmaceuticals and materials science M. Abdel-rahman et al., 1993.

Corrosion Inhibition

Derivatives of benzothiazole have been synthesized and studied for their corrosion inhibiting properties on carbon steel in acidic environments. These studies have found that benzothiazole derivatives offer significant protection against corrosion, suggesting their application in industrial processes to enhance the longevity of metal components Zhiyong Hu et al., 2016.

Antimicrobial Activity

The synthesis and antimicrobial evaluation of novel benzothiazolyl-amide derivatives have been conducted, with findings indicating that these compounds exhibit antimicrobial activity against a range of bacterial and fungal strains. Such research highlights the potential of benzothiazole derivatives in developing new antimicrobial agents A. Özdemir et al., 2011.

Materials Science and Dye Development

The development of new fluorescent dyes for testing amyloid fibrils and studying their structure has utilized benzothiazole derivatives. These dyes offer improved spectral properties for biological imaging and diagnostic applications, demonstrating the role of benzothiazole compounds in advancing materials science and biomedical research A. I. Sulatskaya et al., 2018.

properties

IUPAC Name

3-(chloromethyl)-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c9-5-10-6-3-1-2-4-7(6)12-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZRTBILUWRQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352929
Record name 3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Chloromethyl-benzothiazole-2-thione

CAS RN

41526-42-5
Record name 3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41526-42-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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